2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene
Brand Name: Vulcanchem
CAS No.: 1404195-03-4
VCID: VC2725073
InChI: InChI=1S/C9H9ClF2O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3
SMILES: CC1=CC(=C(C=C1)C)OC(F)(F)Cl
Molecular Formula: C9H9ClF2O
Molecular Weight: 206.61 g/mol

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene

CAS No.: 1404195-03-4

VCID: VC2725073

Molecular Formula: C9H9ClF2O

Molecular Weight: 206.61 g/mol

* For research use only. Not for human or veterinary use.

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene - 1404195-03-4

Description

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is a complex organic compound characterized by its unique chemical structure, which includes a benzene ring substituted with two methyl groups and a chloro(difluoro)methoxy group. This compound belongs to the broader category of halogenated aromatic compounds, known for their diverse applications in chemistry and biology.

Synthesis and Preparation

The synthesis of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene typically involves the modification of a suitable precursor, such as 1,4-dimethylbenzene (p-xylene), through a series of chemical transformations. These transformations may include halogenation reactions followed by the introduction of the chloro(difluoro)methoxy group under controlled conditions.

Synthetic Routes

  • Halogenation of p-Xylene: The initial step involves the halogenation of p-xylene to introduce a reactive site on the benzene ring.

  • Introduction of Chloro(difluoro)methoxy Group: This step typically requires the use of a chloro(difluoro)methoxy reagent in the presence of a suitable catalyst.

Chemical Reactions and Applications

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene can undergo various chemical reactions due to its reactive functional groups. These reactions are crucial for its applications in organic synthesis and materials science.

Types of Reactions

  • Nucleophilic Substitution: The chloro(difluoro)methoxy group can be replaced by nucleophiles, leading to the formation of new compounds.

  • Halogen Bonding: The halogen atoms can participate in halogen bonding, which is important for interactions with biological targets.

Applications

  • Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

  • Materials Science: Potential applications in the development of specialty materials, such as polymers and coatings.

Biological Activity and Research Findings

While specific biological activity data for 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is limited, compounds with similar structures have shown potential in biological applications due to their ability to interact with enzymes and receptors through halogen bonding.

Potential Biological Applications

  • Pharmaceutical Development: Could be explored for its potential in drug design due to its unique chemical structure.

  • Antimicrobial Activity: Similar halogenated compounds have demonstrated antimicrobial properties.

Research Findings

  • Chemical Stability: The compound exhibits stability due to the electronegative fluorine atoms.

  • Reactivity: Can undergo nucleophilic substitution reactions and participate in halogen bonding.

CAS No. 1404195-03-4
Product Name 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene
Molecular Formula C9H9ClF2O
Molecular Weight 206.61 g/mol
IUPAC Name 2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene
Standard InChI InChI=1S/C9H9ClF2O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3
Standard InChIKey XKLPUNBYFRPRQZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OC(F)(F)Cl
Canonical SMILES CC1=CC(=C(C=C1)C)OC(F)(F)Cl
PubChem Compound 71669250
Last Modified Aug 16 2023

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